Methyl 2-amino-5-(trifluoromethyl)isonicotinate
Overview
Description
Methyl 2-amino-5-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol It is a derivative of isonicotinic acid and contains a trifluoromethyl group, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(trifluoromethyl)isonicotinate typically involves the esterification of 2-amino-5-(trifluoromethyl)isonicotinic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-amino-5-(trifluoromethyl)isonicotinic acid+methanolcatalystMethyl 2-amino-5-(trifluoromethyl)isonicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the amino group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-5-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-(trifluoromethyl)isonicotinate: Similar structure but with the amino group at a different position.
Methyl 2-amino-3-(trifluoromethyl)isonicotinate: Another isomer with the trifluoromethyl group at a different position.
Uniqueness
Methyl 2-amino-5-(trifluoromethyl)isonicotinate is unique due to the specific positioning of the trifluoromethyl and amino groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-amino-5-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-6(12)13-3-5(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCGUHCFGSUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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